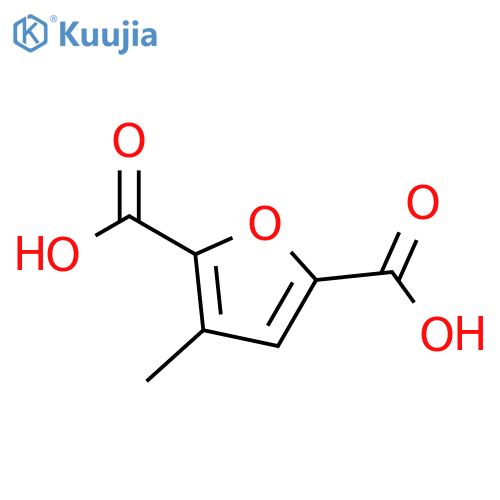Cas no 1551032-87-1 (2,5-Furandicarboxylic acid, 3-methyl-)
2,5-フランジカルボン酸、3-メチル-は、高機能な芳香族ジカルボン酸の一種であり、生分解性ポリマーの原料として注目されています。この化合物は、石油由来のテレフタル酸に代わるバイオベース素材として、持続可能な化学プロセスへの適用が可能です。特に、ポリエステルやポリアミドの合成において優れた熱安定性と機械的強度を発揮し、再生可能資源からの合成経路が確立されている点が特長です。また、その剛直な分子構造は材料の耐熱性向上に寄与し、包装材や繊維用途での利用が期待されています。

1551032-87-1 structure
商品名:2,5-Furandicarboxylic acid, 3-methyl-
CAS番号:1551032-87-1
MF:C7H6O5
メガワット:170.119542598724
CID:5237555
2,5-Furandicarboxylic acid, 3-methyl- 化学的及び物理的性質
名前と識別子
-
- 2,5-Furandicarboxylic acid, 3-methyl-
-
- インチ: 1S/C7H6O5/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11)
- InChIKey: XYIPALBITOBWOX-UHFFFAOYSA-N
- ほほえんだ: O1C(C(O)=O)=CC(C)=C1C(O)=O
2,5-Furandicarboxylic acid, 3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-314748-5.0g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 5.0g |
$2068.0 | 2023-02-24 | ||
| Enamine | EN300-314748-10.0g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 10.0g |
$2599.0 | 2023-02-24 | ||
| Enamine | EN300-314748-2.5g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 2.5g |
$1634.0 | 2023-02-24 | ||
| Enamine | EN300-314748-1.0g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 1.0g |
$788.0 | 2023-02-24 |
2,5-Furandicarboxylic acid, 3-methyl- 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
1551032-87-1 (2,5-Furandicarboxylic acid, 3-methyl-) 関連製品
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 624-75-9(Iodoacetonitrile)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
